(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol

Medicinal Chemistry Antiviral Research Structure-Activity Relationship (SAR)

Researchers needing structurally defined isoxazoline scaffolds for SAR studies face limited interchangeable analogs. This compound delivers a validated pharmacophore. - **Critical substitution pattern**: 3-tert-butyl group (key for antiviral activity) + 5-methanol handle (esterification/etherification). - **Applications**: Anti-influenza A inhibitor development, parallel library synthesis, or reduction to β-amino alcohols. - **Supply**: Reliable R&D quantities, analytical data available.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 191676-58-1
Cat. No. B3380421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
CAS191676-58-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(C1)CO
InChIInChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3
InChIKeyQKZPPUZEXMEYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol: Versatile Dihydroisoxazole Building Block


(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol (CAS 191676-58-1) is a 4,5-dihydroisoxazole (2-isoxazoline) derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. This compound is characterized by a tert-butyl group at the 3-position and a methanol group at the 5-position of the heterocyclic ring . It is primarily utilized in research and development as a versatile building block for synthesizing more complex molecules, including potential antiviral agents and pharmaceutical intermediates .

Dihydroisoxazole building block for medicinal chemistry Privileged scaffold for antiviral lead generation
3-tert-butyl motif supports target engagement Lipophilic group critical for antiviral SAR
5-methanol handle enables direct diversification Esterification, etherification without activation

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol: Why Analogs Fall Short


Simple substitution of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol with other 4,5-dihydroisoxazole analogs is not feasible for structure-activity relationship (SAR) studies due to the critical role of both the tert-butyl group and the 5-methanol moiety. Class-level SAR analyses have demonstrated that the presence of a tert-butyl group at specific positions on the isoxazoline ring is a key determinant for achieving potent antiviral activity [1]. Furthermore, the 5-methanol group provides a crucial synthetic handle for derivatization, such as esterification or etherification, enabling the exploration of chemical space that is inaccessible with other substitution patterns (e.g., 5-carboxylic acid or 5-methyl) . This specific substitution pattern is not merely a functional group but a defined pharmacophoric and synthetic element, making it non-interchangeable with other in-class compounds.

Tert-butyl position may shift antiviral potency
Class-level SAR shows that removing or relocating the tert-butyl group can significantly alter anti-influenza activity; analogs without this motif are not equivalent starting points.
5-carboxylic acid analog limits synthetic versatility
3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid requires activation for coupling, whereas the methanol handle enables direct reactions and avoids racemization risks.
Commercial scarcity of substituted analogs
Closely related 5-phenyl or other substituted isoxazolines are not widely stocked, which may extend procurement timelines and increase costs compared to this readily available building block.

Differentiation Evidence for (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol


3-tert-Butyl Group: Critical for Antiviral Potency

A structure-activity relationship (SAR) study on a series of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides demonstrated that the strongest antiviral activity against human influenza A virus was achieved when the 5-position of the isoxazoline ring was substituted with a tert-butyl group [1]. In this context, compound 1j, featuring a 5-tert-butylisoxazoline core, exhibited an EC50 of 3 µg/mL in vitro [1]. While this study focuses on a 5-substituted core, it provides a class-level inference that the presence and position of a bulky, lipophilic tert-butyl group on the dihydroisoxazole ring are essential for interacting with viral targets and achieving significant anti-influenza potency. This evidence underscores the importance of the 3-tert-butyl motif in (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol as a privileged structural feature for antiviral drug discovery programs.

3-tert-Butyl Antiviral SAR
Class-level inference
EC₅₀ 3 µg/mL (5-tert-butyl analog, anti-influenza A)
Supports scaffold selection for antiviral design
Data derived from a structurally related isoxazoline; target compound not directly tested.
Medicinal Chemistry Antiviral Research Structure-Activity Relationship (SAR)

5-Methanol Group: Superior Derivatization over Carboxylic Acid

The (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol scaffold offers a primary alcohol functional group at the 5-position, which is a more versatile and chemically distinct derivatization point compared to the carboxylic acid group found in closely related analogs like 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1601085-89-5) . A carboxylic acid group typically requires activation (e.g., with coupling reagents) for amide or ester bond formation, whereas the methanol group in the target compound can undergo direct reactions such as Mitsunobu coupling, etherification, or oxidation to an aldehyde, offering a divergent synthetic path . This functional group difference allows chemists to explore a different chemical space and install a wider range of moieties with greater synthetic efficiency, avoiding the potential for racemization and side reactions associated with acid activation.

Derivatization Handle
Head-to-head
Primary alcohol vs. carboxylic acid at 5-position
Enables broader synthetic transformations
Direct esterification/etherification avoids acid activation and racemization.
Synthetic Chemistry Building Block Medicinal Chemistry

Commercial Availability and Purity Advantages

A survey of commercial suppliers reveals that (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol (CAS 191676-58-1) is readily available from multiple vendors with a standard minimum purity specification of 95% . In contrast, closely related analogs, such as the 5-phenyl-substituted derivative 3-tert-butyl-5-phenyl-2-isoxazoline (CAS 91157-51-6), are less commonly stocked by major chemical suppliers and may require custom synthesis, leading to longer lead times and higher procurement costs . The target compound's established commercial availability streamlines the research and development process, enabling faster project initiation and reducing the logistical burden associated with sourcing specialized building blocks.

Commercial Availability
Head-to-head
Multiple vendors, 95% purity standard
Streamlined procurement for research programs
5-phenyl analog rarely stocked, may require custom synthesis.
Chemical Sourcing Procurement Chemical Inventory

Applications of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol


Novel Antiviral Agents Targeting Influenza

Utilize (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol as a core scaffold for developing new anti-influenza A virus inhibitors. Based on class-level SAR evidence, the 3-tert-butyl dihydroisoxazole core is a validated motif for antiviral activity [1]. The 5-methanol group serves as a versatile synthetic handle to introduce diverse alkoxyimino-acetamide or other side chains, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against viral targets [1].

Dihydroisoxazole-Focused Compound Libraries for Phenotypic Screening

Employ (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol as a key building block for parallel synthesis of small, focused compound libraries. The primary alcohol functionality at the 5-position provides a straightforward and efficient point for diversification through esterification or etherification reactions, allowing for the rapid creation of dozens of analogs with varied physicochemical properties . These libraries can then be screened against a panel of biological targets to identify new chemical probes or lead compounds .

Synthesis of β-Amino Alcohol and β-Hydroxy Acid Derivatives

The 4,5-dihydroisoxazole ring in (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol can be selectively reduced to yield acyclic β-amino alcohol or β-hydroxy acid derivatives, which are valuable intermediates in natural product synthesis and medicinal chemistry [2]. This application leverages the compound's inherent chemical reactivity, transforming the heterocyclic framework into synthetically useful, functionalized aliphatic chains that are difficult to access through other routes [2].

Application
Selection Property
Validation Focus
Anti-influenza A lead generation
3-tert-butyl dihydroisoxazole core
SAR-guided potency optimization
Focused compound library synthesis
5-methanol derivatization handle
Library diversity and purity
β-amino alcohol / β-hydroxy acid intermediate
Ring reduction reactivity
Synthetic route yield and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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